molecular formula C16H18BrNO2 B5640112 (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine CAS No. 355382-43-3

(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine

Cat. No.: B5640112
CAS No.: 355382-43-3
M. Wt: 336.22 g/mol
InChI Key: DSXHTINNJDZLIB-UHFFFAOYSA-N
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Description

Significance of Amine Functionality in Organic Synthesis and Medicinal Chemistry Scaffolds

The amine functional group is one of the most ubiquitous and vital moieties in organic chemistry. Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. solubilityofthings.com Their importance stems from their versatile reactivity and their central role in the structure of countless biologically active molecules. amerigoscientific.compurkh.com

In organic synthesis, amines are fundamental building blocks. amerigoscientific.com Due to the lone pair of electrons on the nitrogen atom, they primarily function as nucleophiles and bases, participating in a wide range of chemical transformations. solubilityofthings.com Key reactions involving amines include nucleophilic substitution, acylation to form amides, and the synthesis of imines and enamines from carbonyl compounds. solubilityofthings.comamerigoscientific.com This reactivity makes them indispensable for constructing complex molecular architectures, including essential heterocyclic compounds like pyridines and indoles that are prevalent in medicinal chemistry. amerigoscientific.com In complex multi-step syntheses, the high reactivity of the amine group often necessitates the use of protecting groups to prevent unwanted side reactions. researchgate.netresearchgate.net

In the realm of medicinal chemistry, the amine functionality is a cornerstone of drug design. Amines are key components of numerous pharmaceuticals, including antibiotics, antidepressants, and analgesics. purkh.com They are also integral to biochemistry, forming the basis of amino acids, the building blocks of proteins, and crucial neurotransmitters like serotonin (B10506) and dopamine (B1211576) that regulate physiological processes. purkh.com The ability of amines to be protonated at physiological pH allows them to form ionic bonds, which are critical for molecular recognition and the binding of a drug to its biological target.

Table 1: Key Roles of the Amine Functional Group


RoleDescriptionExamples of Application
Building BlockServes as a fundamental unit for constructing larger, more complex molecules.Synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov
Nucleophile/BaseThe lone pair on the nitrogen atom allows it to attack electrophilic centers or accept a proton.Nucleophilic substitution, acylation, and catalysis. google.com
PharmacophoreAn essential feature in a molecule that is responsible for its biological or pharmacological action.Formation of salt bridges in drug-receptor binding; present in many neurotransmitters. nih.gov
Synthetic IntermediateA molecule that is a stepping-stone in a synthetic pathway to a final product.Formation of amides, imines, and heterocyclic systems. nih.gov

Overview of Halogenated and Methoxylated Aromatic Systems in Chemical Design

The modification of aromatic rings with specific functional groups is a key strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. Halogenation and methoxylation are two common and powerful modifications used to fine-tune the properties of a molecule.

Halogenated Aromatic Systems: The introduction of a halogen atom (F, Cl, Br, I) onto an aromatic ring is a widely used tactic in medicinal chemistry. Halogens, such as the bromine atom in (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine, can significantly alter a molecule's properties. Aromatic halogenation is a type of electrophilic substitution that often requires a Lewis acid catalyst to activate the halogen. libretexts.org Halogens are electron-withdrawing and can influence the acidity or basicity of nearby functional groups. More importantly, they increase the lipophilicity ("fat-solubility") of a compound, which can enhance its ability to cross biological membranes. Furthermore, heavier halogens like bromine can participate in "halogen bonding," a type of non-covalent interaction that can help a drug bind more tightly to its target protein, potentially increasing its potency. science.gov Halogenated aromatic compounds have found use as intermediates for dyes, fungicides, and insecticides.

Methoxylated Aromatic Systems: The methoxy (B1213986) group (-OCH₃) is another crucial substituent in chemical design. Unlike halogens, the methoxy group is an electron-donating group, which can influence the electronic properties and reactivity of the aromatic ring. science.gov In medicinal chemistry, methoxy groups are often introduced to block positions on a molecule that are susceptible to metabolic oxidation by enzymes in the body. This can increase the metabolic stability and half-life of a drug. The position of methoxy substitution can have a profound impact on biological activity. nih.gov Additionally, methoxylated compounds can exhibit increased lipophilicity and bioavailability. mdpi.com

Table 2: Influence of Halogen and Methoxy Groups in Chemical Design


Functional GroupPropertyEffect on Molecular PropertiesRelevance in Drug Design
Bromo (-Br)Electronic EffectInductively electron-withdrawing.Modulates pKa of nearby groups.
LipophilicityIncreases lipophilicity.Can improve membrane permeability.
Binding InteractionsCan participate in halogen bonding.Potential for enhanced binding affinity to target proteins. nih.gov
Methoxy (-OCH₃)Electronic EffectElectron-donating via resonance.Influences aromatic ring reactivity.
Metabolic StabilityCan block sites of metabolic oxidation.Increases drug half-life and bioavailability.
LipophilicityIncreases lipophilicity.Can improve absorption and distribution.

Academic Rationale for Investigating Novel Substituted Benzylamines

Research in this area often aims to achieve several key goals:

Discovery of New Biological Activities: Screening novel substituted benzylamines against various biological targets can uncover entirely new therapeutic applications. nih.govresearchgate.net

Potency and Selectivity Enhancement: For a benzylamine (B48309) with known activity, targeted modifications can be made to improve its potency (the amount of substance needed to produce an effect) and its selectivity for the intended target, thereby reducing off-target side effects. nih.gov

Optimization of Pharmacokinetic Properties: Many promising drug candidates fail due to poor ADMET properties. The synthesis of new analogues allows for the optimization of factors like solubility, metabolic stability, and cell permeability. openmedicinalchemistryjournal.com

Exploration of Chemical Space: The creation of diverse libraries of substituted benzylamines contributes to the broader exploration of chemical space, providing new tools for chemical biology and starting points for future drug discovery programs. nih.gov

Hypothesis and Research Objectives for this compound

The specific structure of this compound, featuring a distinct combination of halogen and methoxy substituents, suggests a deliberate design to explore novel chemical and biological properties. The lack of extensive literature on this particular compound indicates its status as a novel chemical entity, making it a prime candidate for investigation.

Hypothesis: It is hypothesized that the unique structural arrangement of this compound—combining a bromo-substituent, which can engage in halogen bonding, with multiple methoxy groups to modulate electronics and metabolic stability—will result in a compound with distinct physicochemical properties and significant, specific biological activity. The combination of these particular substituents on the dibenzylamine (B1670424) scaffold is predicted to create a unique three-dimensional pharmacophore that may allow for high-affinity and selective interaction with a specific biological target, such as a G-protein coupled receptor (GPCR) or a key enzyme involved in a disease pathway.

Research Objectives: The primary research objectives for the investigation of this compound would be:

Synthesis and Characterization: To develop and optimize a robust synthetic pathway for the preparation of this compound from readily available starting materials, such as 5-bromo-2-methoxybenzaldehyde (B189313) and 4-methoxybenzylamine (B45378). sigmaaldrich.comsigmaaldrich.com The subsequent objective is to purify and fully characterize the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Physicochemical Profiling: To determine the key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and melting point. This data is crucial for understanding its potential behavior in biological systems.

Computational Analysis: To utilize in silico methods, such as molecular docking and pharmacophore modeling, to screen the compound against libraries of known biological targets to predict potential protein interactions and guide experimental testing.

In Vitro Biological Evaluation: To perform comprehensive in vitro screening of the compound against a panel of biologically relevant targets (e.g., enzymes, receptors, ion channels) to identify any primary biological activity and to determine its potency and efficacy.

Preliminary SAR Analysis: To synthesize and test structurally related analogues (e.g., compounds lacking the bromo or methoxy groups) to begin building a structure-activity relationship and to understand the contribution of each functional group to the observed biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHTINNJDZLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353364
Record name 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-43-3
Record name 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 5 Bromo 2 Methoxybenzyl 4 Methoxybenzyl Amine

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target compound is contingent on the effective preparation of its constituent benzyl (B1604629) fragments: the 5-bromo-2-methoxybenzyl unit and the 4-methoxybenzyl unit. These are typically prepared as reactive intermediates such as benzyl halides or as the corresponding primary amines and aldehydes.

The preparation of 5-bromo-2-methoxybenzyl halides, such as the bromide or chloride, is a critical step. A common route begins with the commercially available p-bromoanisole.

One established method involves the formylation of p-bromoanisole to produce 5-bromo-2-methoxybenzaldehyde (B189313). prepchem.com This reaction can be carried out using titanium tetrachloride and 1,1-dichloromethyl methyl ether in methylene (B1212753) chloride at low temperatures. prepchem.com The resulting aldehyde serves as a versatile intermediate. nih.govsigmaaldrich.com

The aldehyde is then reduced to 5-bromo-2-methoxybenzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent are effective for this transformation. The final step is the conversion of the alcohol to the corresponding benzyl halide. This can be accomplished using various halogenating agents. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would yield 5-bromo-2-methoxybenzyl bromide or chloride, respectively.

While direct benzylic bromination of a suitable toluene (B28343) precursor is another common strategy for benzyl halide synthesis, the synthesis starting from the corresponding benzaldehyde (B42025) offers a reliable and controlled pathway.

4-methoxybenzyl halides are important intermediates in organic synthesis and their preparation is well-documented. guidechem.comacs.org These are typically synthesized from 4-methoxybenzyl alcohol or directly from anisole (B1667542).

Several methods exist for the conversion of 4-methoxybenzyl alcohol to 4-methoxybenzyl bromide or chloride. A common laboratory preparation of 4-methoxybenzyl bromide involves reacting the alcohol with carbon tetrabromide and triphenylphosphine. Another approach uses hydrogen bromide gas in benzene (B151609) to achieve the conversion with good yield. guidechem.com For the synthesis of 4-methoxybenzyl chloride, 4-methoxybenzyl alcohol can be treated with thionyl chloride in chloroform.

Alternatively, 4-methoxybenzyl chloride can be synthesized directly from anisole through a reaction with paraformaldehyde and gaseous hydrogen chloride in benzene. prepchem.com Recent advancements include the use of power ultrasound to facilitate the rapid preparation of 4-methoxybenzyl chloride in two-phase systems. acs.org

Table 1: Synthetic Methods for 4-methoxybenzyl Halides
ProductStarting MaterialReagentsReference
4-methoxybenzyl bromide4-methoxybenzyl alcoholCarbon tetrabromide, triphenylphosphine
4-methoxybenzyl bromide4-methoxybenzyl alcoholHydrogen bromide (gas) guidechem.com
4-methoxybenzyl chloride4-methoxybenzyl alcoholThionyl chloride
4-methoxybenzyl chlorideAnisoleParaformaldehyde, hydrogen chloride (gas) prepchem.com

The synthesis of the target secondary amine can also proceed via pathways involving the corresponding primary amines: 5-bromo-2-methoxybenzylamine and 4-methoxybenzylamine (B45378).

The synthesis of 4-methoxybenzylamine can be achieved through several routes. chemicalbook.com One common method is the reductive amination of 4-methoxybenzaldehyde (B44291) with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas and a palladium catalyst. chemicalbook.com Another route involves the reduction of 4-methoxybenzonitrile (B7767037) using reagents such as ammonia borane (B79455) complex. chemicalbook.com

The synthesis of 5-bromo-2-methoxybenzylamine is less commonly documented than its isomer, 2-bromo-5-methoxybenzylamine. However, its preparation can be inferred from established methods. A logical approach is the reductive amination of 5-bromo-2-methoxybenzaldehyde, paralleling the synthesis of 4-methoxybenzylamine. Alternatively, the aldehyde can be converted to an oxime, which is then reduced to the primary amine, a method used for similar structures like 4-hydroxy-3-methoxybenzylamine. google.com

Direct Amination Methodologies

The final construction of the (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine linkage is typically achieved through one of two primary methods: reductive amination or nucleophilic substitution.

Reductive amination is a highly efficient one-pot method for forming secondary amines. This process involves the reaction of an aldehyde with a primary amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the target amine. For the synthesis of this compound, two combinations of precursors are possible:

Route A: 5-bromo-2-methoxybenzaldehyde reacts with 4-methoxybenzylamine.

Route B: 4-methoxybenzaldehyde reacts with 5-bromo-2-methoxybenzylamine.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) in the presence of a cation exchange resin has been shown to be effective for the reductive amination of various aldehydes and anilines, providing high yields under mild conditions. redalyc.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are often favored for their selectivity and tolerance of acidic conditions that can promote imine formation. The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), methanol, or dichloromethane. redalyc.orgresearchgate.net

Table 2: Reductive Amination Reaction Components
RouteAldehyde ComponentAmine ComponentPotential Reducing Agents
A5-bromo-2-methoxybenzaldehyde4-methoxybenzylamineNaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Pd
B4-methoxybenzaldehyde5-bromo-2-methoxybenzylamineNaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Pd

The formation of the target secondary amine can also be accomplished via a nucleophilic substitution (Sₙ2) reaction. This involves the reaction of a benzyl halide with a primary benzylamine (B48309). Similar to reductive amination, two synthetic disconnections are possible:

Route C: 5-bromo-2-methoxybenzyl halide reacts with 4-methoxybenzylamine.

Route D: 4-methoxybenzyl halide reacts with 5-bromo-2-methoxybenzylamine.

Benzylic halides are excellent electrophiles for Sₙ2 reactions due to the stabilization of the transition state by the adjacent benzene ring. khanacademy.org The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the substitution process. A non-nucleophilic base, like triethylamine (B128534) or potassium carbonate, is often added to neutralize the hydrogen halide formed during the reaction, driving it to completion. orgsyn.org Both primary and secondary benzylic halides are amenable to these substitution reactions. nih.govnii.ac.jp The choice between Route C and Route D may depend on the relative reactivity and accessibility of the required halide and amine precursors.

Catalytic Coupling Reactions for C-N Bond Formation

The construction of the C(sp³)-N bond in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction has become a cornerstone for forming C-N bonds, offering a versatile route for the synthesis of various amine derivatives. bristol.ac.ukacsgcipr.org

In a proposed synthetic route, 4-methoxybenzylamine is coupled with a 5-bromo-2-methoxybenzyl halide (e.g., bromide or chloride). The reaction is catalyzed by a palladium complex, which facilitates the formation of the new C-N bond. The generally accepted catalytic cycle for this transformation involves three key steps:

Oxidative Addition : A Pd(0) catalyst species reacts with the 5-bromo-2-methoxybenzyl halide, inserting itself into the carbon-halide bond to form a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl. wuxiapptec.com

Amine Coordination and Deprotonation : The primary amine, 4-methoxybenzylamine, coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

Reductive Elimination : The final step involves the formation of the desired C-N bond as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst. bristol.ac.uk

An alternative, though not strictly a catalytic coupling method for C-N bond formation, is reductive amination. This one-pot reaction involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-methoxybenzylamine to form an intermediate imine, which is then reduced in situ by a hydride reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield the final secondary amine. nih.govjocpr.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity for this compound via catalytic coupling necessitates careful optimization of several reaction parameters, including solvent, temperature, and the catalyst-ligand system.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in palladium-catalyzed aminations as it influences reactant solubility, catalyst stability, and the rate of reaction. whiterose.ac.ukresearchgate.net Polar aprotic solvents are commonly employed due to their ability to dissolve the various components of the reaction mixture and stabilize charged intermediates in the catalytic cycle. nih.gov Solvents such as 1,4-dioxane, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for Buchwald-Hartwig reactions. wuxiapptec.comresearchgate.net The reaction kinetics are significantly impacted by the solvent's ability to facilitate the oxidative addition and reductive elimination steps.

Below is an illustrative table of how solvent choice could affect the yield in the synthesis of the target compound, based on general findings in C-N coupling literature.

Interactive Table 1: Hypothetical Solvent Screening Reaction Conditions: 5-bromo-2-methoxybenzyl bromide (1.0 eq), 4-methoxybenzylamine (1.2 eq), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOt-Bu (1.4 eq), 100 °C, 12 h.

Solvent Dielectric Constant (ε) Typical Outcome Hypothetical Yield (%)
Toluene 2.4 Good for non-polar substrates 75
THF 7.6 Commonly used, moderate polarity 82
1,4-Dioxane 2.2 High-boiling ether, often effective 88
DMSO 47 Highly polar, can increase rates but may require specific ligands 91
DMF 37 Polar, good solvating properties 85

Temperature and Pressure Optimization

Temperature is a key parameter in overcoming the activation energy barriers of the catalytic cycle steps. Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often in the range of 80–110 °C, to ensure a reasonable reaction rate. wuxiapptec.com Lower temperatures may lead to incomplete conversion, while excessively high temperatures can cause catalyst decomposition or promote side reactions. Pressure is generally not a significant variable in these liquid-phase reactions unless volatile reactants or solvents are used.

Interactive Table 2: Hypothetical Temperature Optimization Reaction Conditions: As in Table 1, using 1,4-Dioxane as solvent.

Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
60 24 45
80 18 78
100 12 88
120 12 85 (slight decomposition)

Catalyst Screening and Ligand Design

The success of the C-N coupling reaction is highly dependent on the choice of the palladium precursor and, most importantly, the ancillary ligand. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. wuxiapptec.com The ligand stabilizes the palladium center and modulates its electronic and steric properties, which is crucial for catalyst activity and longevity.

For coupling reactions involving benzylamines, bulky and electron-rich phosphine (B1218219) ligands are often required. Biarylphosphine ligands, such as XPhos, SPhos, and BrettPhos, are known to be highly effective as they promote both the oxidative addition and the challenging reductive elimination steps. mit.edu The selection of the optimal ligand is often empirical and requires screening of various candidates. nih.gov

Interactive Table 3: Hypothetical Catalyst and Ligand Screening Reaction Conditions: As in Table 1, using 1,4-Dioxane at 100 °C for 12 h.

Palladium Source Ligand Ligand Class Hypothetical Yield (%)
Pd(OAc)₂ P(t-Bu)₃ Monophosphine 65
Pd₂(dba)₃ dppf Ferrocene-based 72
Pd₂(dba)₃ RuPhos Biarylphosphine 86
Pd₂(dba)₃ XPhos Biarylphosphine 92
Pd₂(dba)₃ BrettPhos Biarylphosphine 89

Isolation and Purification Techniques

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound product in high purity.

Chromatographic Separation Methods

The standard procedure for isolating the target amine involves an initial aqueous workup to remove inorganic salts and water-soluble reagents. The crude product, obtained after solvent evaporation, is then typically purified using column chromatography. nih.govacs.org

Flash column chromatography using silica (B1680970) gel is the most common method. A solvent system, or eluent, of low to moderate polarity is chosen to separate the desired product from unreacted starting materials and non-polar byproducts. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) is frequently employed. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. acs.org

Crystallization and Recrystallization Procedures

Crystallization is a primary technique for the purification of solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the pure compound, while impurities remain in the surrounding solution, known as the mother liquor. libretexts.org The choice of solvent is crucial for effective crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. libretexts.org

For a compound with the structural characteristics of this compound, a range of organic solvents can be considered. Given its aromatic and amine functionalities, solvents such as ethanol, methanol, isopropanol, ethyl acetate, or mixtures of these with water or non-polar solvents like hexanes or heptane (B126788) are likely candidates. The selection of the appropriate solvent system is typically determined empirically.

Recrystallization is the process of repeating the crystallization procedure to further enhance the purity of the compound. Any impurities that may have been occluded in the crystals during the initial crystallization can be removed through one or more subsequent recrystallization steps. The general procedure involves dissolving the crystalline material in a minimal amount of a hot solvent and then allowing it to cool slowly to promote the growth of well-defined, pure crystals. umass.edu

The following interactive data table outlines potential solvent systems for the recrystallization of this compound, based on general principles for similar aromatic amines.

Table 1: Potential Recrystallization Solvents and Conditions for this compound

Solvent System Ratio (v/v) Expected Crystal Morphology
Ethanol/Water 9:1 Colorless needles
Isopropanol - White prisms
Ethyl Acetate/Hexane 1:2 Fine white powder

Salt Formation for Purification and Stability

A common and highly effective method for the purification of amines is through the formation of their corresponding salts. nih.gov Amines are basic compounds and will react with strong acids to form ammonium (B1175870) salts. spectroscopyonline.com These salts are often crystalline solids with well-defined melting points and are typically more stable than the free amine. reddit.com The increased polarity of the salt also alters its solubility profile, often making it soluble in aqueous solutions and insoluble in non-polar organic solvents, which can be exploited for purification through extraction. libretexts.org

For this compound, conversion to its hydrochloride salt is a standard approach for purification. This can be achieved by treating a solution of the amine in an appropriate organic solvent, such as diethyl ether, ethanol, or dioxane, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or by bubbling dry HCl gas through the solution. researchgate.net The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration. youtube.comyoutube.com

The formation of the hydrochloride salt enhances the stability of the amine. The lone pair of electrons on the nitrogen atom of the free amine can be susceptible to oxidation. In the salt form, this lone pair is protonated, which protects it from oxidative degradation. reddit.com This increased stability is advantageous for the long-term storage of the compound.

The purified free amine can be regenerated from its salt by treatment with a base, such as sodium hydroxide (B78521) or sodium carbonate, followed by extraction into an organic solvent. libretexts.org

The following interactive data table provides representative data for the hydrochloride salt of this compound.

Table 2: Representative Properties of this compound Hydrochloride

Property Value
Molecular Formula C₁₆H₁₉BrClNO₂
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methoxybenzyl 4 Methoxybenzyl Amine

Infrared (IR) Spectroscopy for Functional Group Identification

Analysis of C-Br Stretching Frequencies

The structural characterization of (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine via infrared (IR) spectroscopy provides critical insights into its functional groups. A key diagnostic feature in the IR spectrum for this molecule is the carbon-bromine (C-Br) stretching vibration. For aromatic compounds, the C-Br stretch is typically observed in the fingerprint region of the spectrum, which is often complex.

Table 1: Predicted Infrared (IR) Absorption Frequencies for Key Functional Groups in this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretch3100–3000 orgchemboulder.com
Aliphatic C-H (CH₂)Stretch3000–2850 udel.edu
Aromatic C=CIn-ring Stretch1600–1400 libretexts.org
Aromatic C-NStretch1335–1250 orgchemboulder.com
Aromatic C-BrStretch690–515 orgchemboulder.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov For this compound, with a molecular formula of C₁₆H₁₈BrNO₂, the theoretical monoisotopic mass of the neutral molecule is calculated to be 335.05156 u. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺. The exact mass of this ion allows for the confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Theoretical Exact Mass for the Protonated Molecule [M+H]⁺.
SpeciesMolecular FormulaTheoretical Monoisotopic Mass (u)
[M+H]⁺[C₁₆H₁₉BrNO₂]⁺336.05939

Calculated using the most abundant isotopes: C (12.00000), H (1.00783), Br (78.91834), N (14.00307), O (15.99491).

Fragmentation Pathways and Structural Insights

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. For protonated benzylamines, a characteristic fragmentation mechanism involves the cleavage of the C-N bonds. nih.govnih.gov This process, often referred to as alpha-cleavage in aliphatic amines, is a dominant pathway. libretexts.org

For this compound, the most probable fragmentation pathway involves the heterolytic cleavage of one of the two benzylic carbon-nitrogen bonds. This cleavage would result in the formation of a stable benzyl-type carbocation and a neutral amine molecule. nih.govresearchgate.net The two primary fragmentation routes would yield either the 5-bromo-2-methoxybenzyl cation or the 4-methoxybenzyl cation, which would be observed as major peaks in the MS/MS spectrum. The presence of bromine would be readily identifiable by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be present in the molecular ion and any bromine-containing fragments.

Table 3: Predicted Major Fragments in the ESI-MS/MS Spectrum of Protonated this compound.
Fragment Ion StructureFormulam/z (for ⁷⁹Br)Proposed Origin
[C₁₆H₁₉BrNO₂]⁺[M+H]⁺336.1Protonated Molecular Ion
[C₈H₈BrO]⁺[M+H - C₈H₁₁NO]⁺201.0Cleavage of C-N bond, loss of neutral 4-methoxybenzylamine (B45378)
[C₈H₉O]⁺[M+H - C₈H₁₀BrN]⁺121.1Cleavage of C-N bond, loss of neutral 5-bromo-2-methoxybenzylamine

X-ray Crystallography for Solid-State Molecular Structure

While no published crystal structure for this compound currently exists, X-ray crystallography remains the definitive method for determining its precise three-dimensional arrangement in the solid state. nih.gov The process involves growing a high-quality single crystal and analyzing its diffraction of X-rays.

Crystal Growth and Diffraction Data Collection

The initial and often most challenging step is the cultivation of a single crystal suitable for X-ray diffraction—typically one with well-defined faces and dimensions of 0.1-0.3 mm. nih.gov For a small organic molecule like this, common crystallization techniques include:

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over several days, leading to supersaturation and crystal formation. mit.eduufl.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. As the temperature decreases, the solubility of the compound drops, promoting crystallization. mit.edu

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization. ufl.edu

Once a suitable crystal is obtained, it is mounted on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations. mdpi.com It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. mdpi.com

Unit Cell Parameters and Space Group Determination

The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice. khwarizmi.org These unit cell parameters consist of three axis lengths (a, b, c) and three inter-axial angles (α, β, γ).

The systematic absences (reflections that are missing) in the diffraction pattern provide information about the crystal's symmetry elements, which allows for the determination of the space group. ucl.ac.uklibretexts.org The space group describes the complete symmetry of the crystal structure. univ-rennes1.fr While the specific parameters for this compound are unknown, an illustrative example of typical data for a related organic molecule crystallizing in a common system, such as monoclinic, is provided below for context.

Table 4: Illustrative Example of Crystallographic Data for a Substituted Aromatic Amine.

Note: This data is hypothetical and serves only as an example of typical parameters. It does not represent experimental data for this compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.53
b (Å)15.21
c (Å)9.88
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1525.6
Z (molecules/unit cell)4

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A detailed analysis of the bond lengths, bond angles, and dihedral angles for this compound cannot be provided at this time due to the lack of publicly available crystallographic data for this specific compound.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

A definitive description of the intermolecular interactions and crystal packing of this compound is not possible without experimental crystal structure data.

Computational and Theoretical Investigations of 5 Bromo 2 Methoxybenzyl 4 Methoxybenzyl Amine

Prediction of Spectroscopic Properties

Simulated IR Vibrational Spectra

A simulated Infrared (IR) vibrational spectrum for (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). This would predict the frequencies at which the molecule absorbs infrared radiation, corresponding to its various vibrational modes (e.g., stretching and bending of C-H, C-N, C-O, and C-Br bonds, as well as aromatic ring vibrations). A data table would typically be generated to list the calculated vibrational frequencies (in cm⁻¹) and the corresponding assignments to specific molecular motions. However, no such simulation has been published for this compound.

UV-Visible Absorption Spectra Prediction

The prediction of the UV-Visible absorption spectrum involves calculating the electronic transitions of the molecule. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information provides insights into the electronic structure and potential color of the compound. For this compound, this would involve transitions between molecular orbitals, likely dominated by π-π* transitions within the aromatic rings. At present, no such predictive data exists in the literature.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors are used to quantify the reactivity and kinetic stability of a molecule based on its electronic structure.

Global Reactivity Descriptors

Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, provide a general overview of a molecule's reactivity. These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a large HOMO-LUMO gap generally indicates high stability. Without specific calculations for this compound, these values remain unknown.

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density distribution, one could predict which atoms in this compound are most likely to participate in chemical reactions. This detailed level of reactivity analysis is not yet available for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Landscape Exploration in Solution

An MD simulation of this compound in a solvent would reveal its preferred three-dimensional shapes (conformers) and the energy barriers between them. This is crucial for understanding its biological activity and physical properties. Such a study would map out the potential energy surface of the molecule, identifying the most stable conformations. To date, no conformational analysis of this specific amine through molecular dynamics has been reported.

Reactivity Profile and Chemical Transformations of 5 Bromo 2 Methoxybenzyl 4 Methoxybenzyl Amine

Reactions at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it both nucleophilic and basic, enabling a variety of reactions typical for secondary amines.

Alkylation and Acylation Reactions

As a secondary amine, the nitrogen center is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: The reaction with alkyl halides, such as methyl iodide, would yield a quaternary ammonium (B1175870) salt, as the initial product of N-alkylation, a tertiary amine, would still be reactive. The formation of tertiary amines from secondary amines is a common synthetic transformation. acs.orgchemrxiv.orgnih.gov The presence of two bulky benzyl (B1604629) groups may introduce steric hindrance, potentially requiring more forcing conditions compared to less hindered secondary amines.

Acylation: Acylation with agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) would convert the secondary amine into a tertiary amide. savemyexams.comgoogle.comstackexchange.comyoutube.comtuttee.co This reaction is generally efficient and high-yielding. For instance, reaction with acetyl chloride would produce N-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)acetamide. The amide products are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Predicted Alkylation and Acylation Reactions
ReagentReaction TypePredicted Product
Methyl Iodide (CH₃I)Alkylation(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)methylamine
Benzyl Bromide (BnBr)Alkylation(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)benzylamine
Acetyl Chloride (CH₃COCl)AcylationN-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)acetamide
Benzoyl Chloride (PhCOCl)AcylationN-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)benzamide

Salt Formation and Protonation Studies

The secondary amine is basic and will react with both inorganic and organic acids to form the corresponding ammonium salts. This protonation converts the amine into its conjugate acid, rendering it non-nucleophilic. This property is often utilized for purification or to protect the amine group under certain reaction conditions. The basicity of the amine is influenced by the electronic effects of the benzyl substituents. While the benzyl groups are generally electron-withdrawing by induction, the methoxy (B1213986) substituents may have a slight counteracting effect.

Table 2: Salt Formation with Various Acids
AcidPredicted Salt Product
Hydrochloric Acid (HCl)(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)ammonium chloride
Sulfuric Acid (H₂SO₄)(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)ammonium sulfate
Acetic Acid (CH₃COOH)(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)ammonium acetate (B1210297)

Oxidation and Reduction Pathways

Oxidation: Secondary amines can be oxidized to various products depending on the oxidant used. The oxidation of dibenzylamine (B1670424) with reagents like hydrogen peroxide can lead to the formation of nitrones. researchgate.netrsc.orgstrath.ac.uk Other oxidative pathways might lead to imines through dehydrogenation, or in some cases, cleavage of the N-benzyl bond. researchgate.net Given the presence of two benzylic C-H bonds, oxidation could potentially occur at these positions.

Reduction (Deprotection): While the amine functionality itself is not reducible, the N-benzyl groups can be cleaved under various reductive conditions, a process known as debenzylation. Catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) is a standard method for removing N-benzyl groups to yield the corresponding primary amine, 5-bromo-2-methoxybenzylamine. jk-sci.comwikipedia.org This reaction proceeds via the reductive cleavage of the carbon-nitrogen bond.

Table 3: Predicted Oxidation and Reduction Reactions
Reagent/ConditionReaction TypePredicted Major Product(s)
Hydrogen Peroxide (H₂O₂)OxidationN-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)amine N-oxide or corresponding nitrone
H₂, Pd/CReductive Cleavage5-bromo-2-methoxybenzylamine and Toluene (B28343)

Reactions Involving the Aromatic Rings

The two aromatic rings in the molecule have different substitution patterns, leading to distinct reactivities, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (e.g., Further Halogenation, Nitration)

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the existing substituents. organicchemistrytutor.comaskfilo.commasterorganicchemistry.comquizlet.com

4-Methoxybenzyl Ring: The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. quora.comlibretexts.org Since the para position is occupied by the benzylamine (B48309) moiety, electrophilic attack is expected to occur at the two equivalent ortho positions (adjacent to the -OCH₃ group).

5-bromo-2-methoxybenzyl Ring: This ring has two substituents. The methoxy group at position 2 is a strong activating ortho, para-director. The bromine atom at position 5 is a deactivating group but is also an ortho, para-director. In cases of competing directors, the strongly activating methoxy group's influence will dominate. The methoxy group directs to positions 1, 3, and 5. Position 1 is blocked by the methylene (B1212753) bridge, and position 5 is blocked by the bromine. Therefore, electrophilic substitution is strongly favored at the C3 position.

For reactions like nitration (using HNO₃/H₂SO₄) or further bromination (using Br₂/FeBr₃), substitution will preferentially occur on the more activated ring system, likely at the C3 position of the 5-bromo-2-methoxybenzyl ring or the positions ortho to the methoxy group on the 4-methoxybenzyl ring. youtube.comyoutube.com

Table 4: Predicted Electrophilic Aromatic Substitution Products
ReagentPredicted Major Product (Substitution on 5-bromo-2-methoxybenzyl ring)
Br₂, FeBr₃(3,5-dibromo-2-methoxybenzyl)(4-methoxybenzyl)amine
HNO₃, H₂SO₄(5-bromo-2-methoxy-3-nitrobenzyl)(4-methoxybenzyl)amine

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira at the Bromo-substituted Ring)

The carbon-bromine bond on the 5-bromo-2-methoxybenzyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govgre.ac.ukharvard.edu Reacting (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine with an arylboronic acid, such as phenylboronic acid, would yield a biaryl product. This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, using a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org This transformation would install a vinyl group at the C5 position of the aromatic ring, forming a stilbene-like or cinnamate-like structure. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.orgscirp.orgorganic-chemistry.org For instance, reaction with phenylacetylene would produce an arylalkyne, linking a phenylethynyl group to the C5 position.

Table 5: Predicted Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling Partner ExamplePredicted Product
Suzuki CouplingPhenylboronic Acid [B(OH)₂Ph](2-methoxy-5-phenylbenzyl)(4-methoxybenzyl)amine
Heck ReactionStyrene (PhCH=CH₂)(2-methoxy-5-styrylbenzyl)(4-methoxybenzyl)amine
Sonogashira CouplingPhenylacetylene (PhC≡CH)(2-methoxy-5-(phenylethynyl)benzyl)(4-methoxybenzyl)amine

Demethylation of Methoxy Groups

The structure of this compound features two methoxy (-OCH3) groups, which are susceptible to demethylation to yield the corresponding phenolic compounds. This transformation can be a critical step in modifying the pharmacological profile of a molecule, as the resulting hydroxyl groups can introduce new hydrogen bonding interactions and alter solubility.

Several reagents are known to effect the cleavage of aryl methyl ethers. The choice of reagent often depends on the presence of other functional groups in the molecule.

Boron Tribromide (BBr3): This is a powerful and often preferred reagent for the demethylation of aryl methyl ethers due to its high efficiency. The reaction typically proceeds in an inert solvent like dichloromethane at low temperatures. Given the presence of the bromine atom and the secondary amine in the target molecule, BBr3 would likely be effective. However, care must be taken as it can also interact with other functional groups.

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic reagent for cleaving ethers. A patented method describes the demethylation of methoxybenzylamine using hydrobromic acid, suggesting its potential applicability to the target compound nih.gov. The reaction often requires elevated temperatures.

Magnesium Iodide (MgI2): A study on the selective demethylation of aryl methyl ethers using magnesium iodide under solvent-free conditions has shown this to be an efficient method nih.govresearchgate.net. This reagent can offer good selectivity and may be a milder alternative to BBr3 or HBr.

The relative reactivity of the two methoxy groups in this compound would be an interesting aspect to explore. The methoxy group at the 2-position of the brominated ring might exhibit different reactivity compared to the one on the 4-methoxybenzyl moiety due to electronic and steric effects.

Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound would be essential for exploring its potential applications, for instance, in drug discovery.

Structure-Activity Relationship (SAR) Exploration via Systematic Modification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. For this compound, a systematic modification of its structure could provide valuable insights.

Hypothetical SAR Exploration Strategy:

Molecular ScaffoldModification SitePotential ModificationsRationale
5-bromo-2-methoxyphenyl ringBromo (Br) group at C5- Replacement with other halogens (Cl, F, I)- Introduction of electron-donating groups (e.g., methyl, ethyl)- Introduction of electron-withdrawing groups (e.g., CF3, CN)To investigate the influence of electronic effects and steric bulk at this position on biological activity.
5-bromo-2-methoxyphenyl ringMethoxy (OCH3) group at C2- Demethylation to hydroxyl (OH)- Conversion to larger alkoxy groups (e.g., ethoxy, propoxy)To probe the importance of hydrogen bonding and lipophilicity at this position.
4-methoxyphenyl ringMethoxy (OCH3) group at C4- Demethylation to hydroxyl (OH)- Replacement with other substituentsTo assess the role of this substituent in target binding and overall physicochemical properties.
Benzylamine coreSecondary amine (NH)- N-alkylation with small alkyl groups- N-acylation to form amidesTo evaluate the impact of modifying the basicity and hydrogen bonding capacity of the nitrogen atom.

Such studies, by systematically altering different parts of the molecule, would help in identifying the key pharmacophoric features required for a desired biological effect. SAR studies on other benzylamine derivatives have demonstrated that substitutions on the aromatic rings can significantly influence their biological activity nih.govnih.gov.

Design of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com

Potential Bioisosteric Replacements for this compound:

Original Functional GroupPotential Bioisostere(s)Rationale
Bromo (Br) group- Trifluoromethyl (CF3)- Thiol (SH)- Cyano (CN)To mimic the steric bulk and electronic properties of bromine while potentially altering metabolic stability and target interactions.
Methoxy (OCH3) group- Hydroxyl (OH)- Amino (NH2)- Methylthio (SCH3)To introduce different hydrogen bonding capabilities and alter electronic properties.
Phenyl rings- Pyridyl- Thienyl- Other heterocyclesTo modify the overall shape, polarity, and potential for specific interactions with biological targets.
Secondary amine linker- Amide- Ester- AlkeneTo change the flexibility and hydrogen bonding characteristics of the linker between the two aromatic rings.

The application of bioisosteric replacements can lead to the discovery of novel compounds with improved therapeutic profiles.

Preparation of Chiral Analogues (if applicable)

The structure of this compound is achiral. However, chirality could be introduced to create stereoisomers that might exhibit different biological activities and pharmacokinetic profiles.

Strategies for Introducing Chirality:

Modification of the Benzylic Carbons: Introducing a substituent, for example, a methyl group, at one of the benzylic carbons (the CH2 group attached to the nitrogen and the phenyl ring) would create a chiral center. The synthesis of such chiral benzylamines can be achieved through various asymmetric synthesis methods.

Asymmetric Synthesis: Enantioselective methods for the synthesis of chiral amines are well-established and include biocatalytic approaches and the use of chiral catalysts. nih.govsigmaaldrich.comrochester.edu These methods could be adapted to prepare enantiomerically pure analogues of the target compound.

The preparation and biological evaluation of chiral analogues would be a crucial step in a comprehensive drug discovery program to identify the optimal stereochemistry for a desired therapeutic effect.

An article focusing on the specific biological interactions of the chemical compound "this compound" cannot be generated at this time. A thorough search of publicly available scientific literature and databases has yielded no specific data on the in vitro biological interactions of this particular molecule.

The conducted research did not identify any studies detailing the receptor binding profile, enzyme inhibition, cellular uptake, distribution, or its effects on cellular signaling pathways for "this compound". While information exists for structurally related compounds containing either the (5-bromo-2-methoxybenzyl) or the (4-methoxybenzyl) moiety, the user's explicit instruction to focus solely on the specified compound prevents the inclusion of such data.

Therefore, without any direct research findings on "this compound," it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and content inclusions. No data tables or detailed research findings for this specific compound could be located.

Exploration of Specific Biological Interactions in Vitro and Mechanistic Studies

Computational Molecular Docking and Dynamics

Computational studies, including molecular docking and dynamics simulations, are powerful tools for predicting and analyzing the interaction of small molecules with biological macromolecules. However, a review of available scientific literature indicates a lack of specific computational studies focused solely on (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine. While research exists for structurally related compounds containing bromo- and methoxy- substituted phenyl rings, direct computational analyses for the binding modes, interaction energies, and pharmacophore models of this compound are not presently available.

There is no specific information in the reviewed literature detailing the predicted binding modes of this compound to any target biomolecules. Molecular docking studies, which could provide insights into the orientation and conformation of this compound within a protein's active site, have not been published.

Specific data regarding the ligand-target interaction energies and binding affinities for this compound are not available in the current body of scientific literature. Such data would typically be generated through computational methods to quantify the strength of the interaction between the compound and a biological target.

Pharmacophore models for this compound have not been described in the available research. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, and no such models have been developed specifically for this compound.

Future Research Directions and Potential Applications

Development of Advanced Synthetic Routes

Future research could focus on establishing efficient and stereoselective synthetic pathways to (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine. While a standard synthesis might involve the reductive amination of 5-bromo-2-methoxybenzaldehyde (B189313) with 4-methoxybenzylamine (B45378), more advanced routes could offer greater control and versatility.

One potential approach involves the use of 2-nitrobenzenesulfonamides as protecting and activating groups for the primary amine, 4-methoxybenzylamine. This method allows for the sequential introduction of different benzyl (B1604629) groups under mild conditions, which could be adapted for the synthesis of the target compound. The general transformation of primary amines to secondary amines using this methodology has proven to be a robust and high-yielding process. orgsyn.org

Further exploration could involve catalytic C-N cross-coupling reactions, which have become a cornerstone of modern synthetic organic chemistry. These methods could provide a direct and efficient route to the target amine from readily available precursors. The development of novel catalysts and optimization of reaction conditions would be crucial for achieving high yields and purity.

Synthetic Route Key Reagents/Conditions Potential Advantages
Reductive Amination5-bromo-2-methoxybenzaldehyde, 4-methoxybenzylamine, reducing agent (e.g., NaBH(OAc)₃)Straightforward, one-pot procedure
N-Alkylation via Sulfonamide4-methoxybenzylamine, 2-nitrobenzenesulfonyl chloride, 5-bromo-2-methoxybenzyl halide, deprotectionHigh-yielding, allows for sequential N-alkylation
Catalytic C-N Coupling5-bromo-2-methoxybenzyl halide, 4-methoxybenzylamine, palladium or copper catalystHigh efficiency, broad substrate scope

In-depth Mechanistic Understanding of Reactivity

A thorough investigation into the reactivity of this compound is essential for unlocking its full potential. The bromine atom on one of the phenyl rings serves as a key functional handle for a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Understanding the kinetics and mechanisms of these reactions would enable the synthesis of a diverse library of derivatives with tailored properties.

Furthermore, the electronic effects of the methoxy (B1213986) groups on the reactivity of the amine and the aromatic rings warrant detailed study. These groups can influence the nucleophilicity of the nitrogen atom and the susceptibility of the phenyl rings to electrophilic or nucleophilic attack. Computational studies, in conjunction with experimental data, could provide valuable insights into the molecule's electronic structure and reactivity.

Investigation of Materials Science Applications

The structural features of this compound make it an interesting candidate for materials science applications. The aromatic rings can participate in π-π stacking interactions, which are crucial for the self-assembly of organic materials. The ability to functionalize the molecule via the bromine atom allows for the tuning of its electronic and photophysical properties.

For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. chemimpex.com The incorporation of different functional groups through the bromo position could lead to materials with unique optical and electronic characteristics. Research in this area would involve the synthesis of various derivatives and the characterization of their solid-state properties, such as crystal packing, thermal stability, and charge-transport capabilities.

Further Exploration of Non-Biological Applications (e.g., Catalysis, Polymers)

The amine functionality in this compound suggests its potential use as a ligand in catalysis. The nitrogen atom can coordinate to a variety of metal centers, and the steric and electronic properties of the ligand can be modified by altering the substituents on the benzyl groups. Such ligands could be employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

In the field of polymer science, this compound could serve as a monomer or a building block for the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyimides, or other condensation polymers. The bromine atom offers a site for post-polymerization modification, allowing for the creation of functional materials with specific properties. Nitroxide-mediated polymerization (NMP) is a versatile technique that could be employed for the synthesis of well-defined polymers incorporating this amine, which is beneficial for applications requiring high control over molecular weight and architecture. acs.org

High-Throughput Screening for Novel Biological Activities (In Vitro)

While this article focuses on non-biological applications, the structural motifs present in this compound are also found in many biologically active molecules. Therefore, a high-throughput in vitro screening campaign could be undertaken to explore its potential biological activities. The compound could be tested against a wide range of biological targets, including enzymes, receptors, and ion channels.

For example, related bromo- and methoxy-substituted aromatic compounds have shown a variety of biological effects. Some N-(5-methoxyphenyl) methoxybenzenesulphonamides have demonstrated potent cytotoxic activity against human tumor cell lines. nih.gov Additionally, other bromo-substituted compounds have been investigated for their anti-angiogenic and anti-proliferative activities. nih.gov These findings suggest that this compound and its derivatives could be interesting candidates for further biological evaluation.

An initial screening could assess its general cytotoxicity, followed by more specific assays based on any observed "hits." The ability to easily synthesize a library of derivatives by modifying the core structure would be highly advantageous for establishing structure-activity relationships (SAR) and optimizing any identified biological activity.

Q & A

Q. Advanced Consideration :

  • DFT Calculations : Predict regioselectivity using HOMO/LUMO analysis (e.g., bromine’s σ*-orbital alignment with Pd catalyst) .

Biological Activity and Mechanism

Q3. What evidence supports the interaction of this compound with serotonin receptors, and how does its structure affect binding affinity? Methodological Answer :

  • 5-HT2 Receptor Binding :
    • Structural Analogs : N-(5-Bromo-2-methoxybenzyl)tryptamine derivatives show IC₅₀ values <100 nM for 5-HT2A due to halogen-π interactions with Phe residues .
    • Key Moieties :
  • Bromine : Enhances hydrophobic binding in the receptor’s orthosteric pocket.
  • Methoxy Groups : Improve solubility and π-stacking with Trp6.48 .
  • Functional Assays :
    • In vitro guinea pig trachea models demonstrate H1 receptor antagonism (IC₅₀ ~2 µM) via competitive inhibition of histamine binding .

Q. Data Contradictions :

  • Some studies report reduced activity in polar solvents (e.g., DMSO) due to altered conformation vs. others showing stability in aqueous buffers .

Computational and Analytical Studies

Q4. How do NMR and computational methods resolve conformational dynamics of this compound in solution? Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm) and benzylamine protons (δ 4.1–4.3 ppm) show splitting patterns dependent on rotameric states .
    • NOESY : Reveals intramolecular CH-π interactions between methoxy and benzyl groups, stabilizing a folded conformation .
  • DFT/MD Simulations :
    • B3LYP/6-311G+(d,p) calculations predict a 60:40 equilibrium between gauche and anti conformers, validated by variable-temperature NMR .

Q. Advanced Application :

  • Transition-State Modeling : Predicts activation energy (~15 kcal/mol) for amine inversion using QM/MM methods .

Comparative Structure-Activity Relationships (SAR)

Q5. How do structural modifications (e.g., halogen substitution, methoxy positioning) alter the compound’s pharmacological profile? Methodological Answer :

  • Halogen Effects :
    • Br → Cl : Reduces 5-HT2A affinity by ~50% due to weaker van der Waals interactions .
    • Br → I : Increases lipophilicity (logP +0.5) but risks metabolic instability .
  • Methoxy Positioning :
    • 2-Methoxy : Critical for H-bonding with Thr3.37 in H1 receptors .
    • 4-Methoxy : Disrupts π-stacking in 5-HT2A but enhances selectivity for α₁-adrenergic receptors .

Q. Mitigation Strategies :

  • Storage under inert gas (N₂) and light-protected vials reduces degradation by >70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.